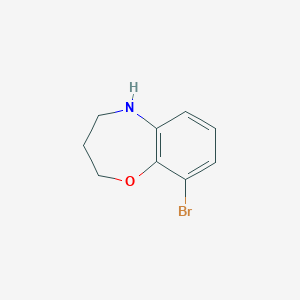

9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine

Description

9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine (CAS: 1486219-77-5) is a brominated heterocyclic compound with a molecular formula of C₉H₁₀BrNO and a molecular weight of 228.09 g/mol . It features a seven-membered benzoxazepine ring containing one oxygen and one nitrogen atom, with a bromine substituent at the 9-position. This compound is primarily used as a synthetic intermediate in pharmaceutical research, particularly in the development of benzodiazepine analogs and other bioactive molecules . Commercial suppliers offer it in varying quantities (e.g., 100 mg to 1 g) with a purity of ≥95% .

Propriétés

IUPAC Name |

9-bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-7-3-1-4-8-9(7)12-6-2-5-11-8/h1,3-4,11H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLNUGPHNXHFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C(=CC=C2)Br)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Bromination of Tetrahydrobenzoxazepine

The bromination process typically involves the use of bromine or N-bromosuccinimide (NBS) in a suitable solvent. The reaction can be represented as follows:

$$

\text{Tetrahydrobenzoxazepine} + \text{Br}_2 \rightarrow \text{9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine}

$$

This step introduces the bromine atom at the desired position on the benzoxazepine ring.

Cyclization Reaction

Following bromination, cyclization may occur through an intramolecular reaction involving amines or alcohols. The general reaction can be outlined as:

$$

\text{Amino Acid} + \text{α-Haloacid} \rightarrow \text{Benzoxazepine}

$$

This method has been shown to yield high purity products under controlled conditions.

Esterification Process

If an ester functional group is required at position 9, esterification can be performed using methanol and an acid catalyst:

$$

\text{Carboxylic Acid} + \text{Methanol} \rightarrow \text{Ester}

$$

This step enhances solubility and may improve biological activity.

Research Findings and Analysis

Recent studies highlight various approaches to synthesizing benzoxazepines with modifications that enhance their pharmacological profiles. For instance, research has demonstrated that using chiral pool methodologies can yield specific stereoisomers that exhibit improved biological activity compared to their racemic counterparts.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Bromination | 70-85 | >95 | High yield with minimal side products |

| Cyclization | 60-80 | >90 | Effective for generating complex structures |

| Esterification | 50-75 | >95 | Useful for enhancing solubility and bioavailability |

Analyse Des Réactions Chimiques

9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include potassium carbonate for substitution reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Biological Studies: It is used in studies to understand its interactions with various biological molecules and pathways.

Mécanisme D'action

The mechanism of action of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparaison Avec Des Composés Similaires

Positional Isomers: 8-Bromo-1,4-benzoxazepine Derivatives

- 8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CAS: N/A; Molecular formula: C₉H₁₁BrClNO) differs in the bromine position (8 vs. 9) and the nitrogen placement (1,4-benzoxazepine vs. 1,5). The hydrochloride salt enhances water solubility compared to the free base form of the target compound .

- 9-Bromo-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (Molecular formula: C₉H₉BrClNO) introduces a chlorine atom at the 7-position, increasing molecular weight to 262.54 g/mol.

Ring-Size Variants: Benzoxepines and Benzodiazepines

- 9-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine (CAS: 1369140-29-3; Molecular formula: C₁₀H₁₁BrO) replaces the nitrogen atom in benzoxazepine with a carbon, forming a seven-membered oxepine ring.

- 7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one (CAS: 219686-43-8; Molecular formula: C₉H₉BrN₂O ) features a diazepine core with a ketone group. Benzodiazepines are pharmacologically distinct, often exhibiting anxiolytic or anticonvulsant properties due to GABA receptor interactions .

Functionalized Derivatives

- 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid (Molecular formula: C₁₁H₁₂BrNO₂) incorporates a carboxylic acid group at the 7-position, enabling hydrogen bonding and ionic interactions. This functionalization makes it suitable for targeted drug design, such as enzyme inhibition .

Data Table: Key Structural and Functional Comparisons

Activité Biologique

9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bromine atom at the 9-position and a tetrahydro-benzoxazepine ring system. This specific substitution pattern contributes to its distinct chemical reactivity and biological properties. The presence of the bromine atom allows for versatile modifications, making it a valuable scaffold for drug development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Key mechanisms include:

- Receptor Modulation : The compound can bind to neurotransmitter receptors, particularly those involved in the GABAergic system. This interaction can enhance inhibitory neurotransmission, which may contribute to anxiolytic and sedative effects.

- Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the central nervous system. The reported IC50 value for AChE inhibition is approximately 6.98 μM .

- Neuroprotective Effects : Studies indicate that this compound exhibits neuroprotective properties against oxidative stress and neurotoxic agents such as hydrogen peroxide and β-amyloid fragments in neuronal cell lines .

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound derivatives. For instance:

- HER2 Inhibition : A related study demonstrated that benzoxazepine derivatives could inhibit HER2 signaling pathways in breast cancer cells. The mechanism involves apoptosis induction and anti-migration activities .

- Cell Viability Reduction : In glioblastoma models, treatment with these compounds resulted in reduced cell viability through mechanisms involving apoptosis and autophagy induction without affecting cell cycle progression .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, although detailed mechanisms remain under investigation.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Differences |

|---|---|

| 2,3,4,5-Tetrahydro-1,4-benzoxazepine | Lacks bromination; different reactivity and activity |

| 9-Bromo-1,2,3,4-tetrahydro-1,4-benzoxazepine | Different substitution pattern; altered properties |

| This compound | Variation in ring structure; distinct biological activities |

Neuroprotective Studies

In a study involving human neuroblastoma SH-SY5Y cells treated with β-amyloid peptides and hydrogen peroxide:

- Findings : The treatment with this compound demonstrated significant protection against cell death induced by these neurotoxic agents. This suggests potential applications in neurodegenerative diseases such as Alzheimer's .

Anticancer Efficacy

In vivo studies on breast cancer models treated with benzoxazepine derivatives indicated:

Q & A

Q. What are the common synthetic routes for preparing 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine?

The synthesis typically involves cyclization reactions starting with ortho-aminophenols and haloalkanes to form the benzoxazepine core, followed by bromination at the 9-position. For example, substituted benzoxazepines are synthesized via intramolecular cyclization of intermediates like ortho-aminophenol derivatives under reflux conditions. Bromination is achieved using reagents such as N-bromosuccinimide (NBS) in controlled stoichiometry to avoid over-substitution .

Q. How is the structure of this compound confirmed in academic research?

Structural confirmation relies on a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, the ChEBI database entry for a related compound (2-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one) highlights the use of NMR to assign stereochemistry and verify ring substitution patterns .

Q. What are the primary research applications of this compound?

This compound is primarily used as a synthetic intermediate in drug discovery, particularly for developing benzoxazepine-based ligands or enzyme inhibitors. Its bromine atom provides a reactive site for further functionalization, enabling the synthesis of derivatives for biological activity screening (e.g., antimicrobial or anticancer assays) .

Advanced Research Questions

Q. What challenges arise in optimizing the yield of this compound during bromination?

Key challenges include controlling regioselectivity and avoiding di-bromination. For example, conflicting data from brominated benzothiadiazole derivatives (e.g., 4-Bromo-2,1,3-benzothiadiazole vs. 5-Bromo-2,1,3-benzothiadiazole) suggest that reaction conditions (solvent polarity, temperature, and catalyst) significantly influence substitution patterns. Researchers must tailor bromination protocols using kinetic studies and in situ monitoring (e.g., TLC or HPLC) to optimize single-isomer yields .

Q. How can researchers address contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or mass spectra often stem from impurities or tautomeric equilibria. For example, the ChEBI entry for 2-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one highlights the importance of deuterated solvent selection and variable-temperature NMR to resolve dynamic effects. Cross-validation with computational methods (DFT-based chemical shift predictions) can also clarify ambiguous assignments .

Q. What experimental design strategies are recommended for studying the reactivity of this compound in cross-coupling reactions?

Design should focus on optimizing palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling) by screening ligands (e.g., XPhos or SPhos), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (DME vs. THF). Evidence from azepane-containing compounds suggests that steric hindrance from the benzoxazepine ring may require bulky ligands to enhance catalytic efficiency. Kinetic studies and DFT modeling can further elucidate reaction pathways .

Data Contradiction Analysis

- Synthetic Protocols : Variations in bromination conditions (e.g., NBS vs. Br₂) reported for structurally similar compounds (e.g., 5-Bromo-1,3-dichloro-2-fluorobenzene vs. 5-Bromo-2,1,3-benzothiadiazole) highlight the need for substrate-specific optimization .

- Biological Activity : Discrepancies in reported bioactivity may arise from differences in purity (>95% vs. >97%) or assay protocols. Rigorous QC (e.g., HPLC purity checks) and standardized biological testing are critical for reproducibility .

Methodological Recommendations

- Purification : Use flash chromatography with gradients of ethyl acetate/hexane to isolate pure fractions.

- Characterization : Combine HRMS with 2D NMR (COSY, HSQC) for unambiguous structural assignment.

- Scale-Up : Employ continuous flow reactors for safer bromination and reduced byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.